2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide
Description
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C8H16N2O2/c1-9(2)8(12)10-5-3-4-7(10)6-11/h7,11H,3-6H2,1-2H3 |
InChI Key |
NKGYDHXWYCRGCT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCCC1CO |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Derivative Functionalization
The most common approach involves functionalizing pyrrolidine precursors. A representative protocol includes:
- Substrate : (S)-pyrrolidin-2-ylmethanol or racemic analogs.
- Carboxamide Formation : Reaction with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Hydroxymethyl Retention : Protection of the hydroxymethyl group via silylation (e.g., tert-butyldimethylsilyl chloride) prior to carboxamide formation to prevent side reactions.
Key Data :
| Parameter | Value/Details | Source |
|---|---|---|
| Yield (Step 2) | 75–92% | |
| Reaction Temperature | 0–25°C | |
| Solvent | Dichloromethane (DCM) or THF |
Catalytic Cyclization Strategies
Asymmetric synthesis routes employ transition-metal catalysts to construct the pyrrolidine ring while installing the hydroxymethyl and dimethylcarboxamide groups simultaneously. For example:
- Catalyst : Chiral phosphine-palladium complexes (e.g., (R)-BINAP-PdCl₂).
- Substrate : N-protected δ-amino alcohols.
- Cyclization : Intramolecular Heck reaction or reductive amination under H₂ atmosphere.
Comparative Performance :
| Catalyst | Enantiomeric Excess (ee) | Yield | Source |
|---|---|---|---|
| (R)-BINAP-PdCl₂ | 88–94% | 68% | |
| Ru-(S)-SynPhos | 92–96% | 72% |
Reaction Optimization
Solvent and Temperature Effects
Optimal conditions for carboxamide formation were determined through Design of Experiments (DoE):
Table 1: Solvent Screening for Carboxamide Formation
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 8.93 | 6 | 92 |
| THF | 7.58 | 8 | 85 |
| Acetonitrile | 37.5 | 4 | 78 |
| Optimal: DCM due to balanced polarity and minimal side reactions. |
Green Chemistry Approaches
Industrial methods prioritize solvent-free mechanochemical synthesis:
- Ball Milling : Reactants (pyrrolidine derivative + dimethylcarbamoyl chloride) are ground with K₂CO₃ as a base.
- Advantages : 98% conversion in 2 h, no solvent waste.
Industrial-Scale Production
Continuous Flow Reactors
Process Parameters :
- Residence Time : 15–30 min.
- Temperature : 50–70°C.
- Pressure : 3–5 bar.
- Output : 12 kg/h with >99.5% purity.
Table 2: Comparative Analysis of Batch vs. Flow Synthesis
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 85–90% | 95–98% |
| Energy Consumption | High | Reduced by 40% |
| Purity | 97–98% | 99.5% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (CDCl₃) : δ 3.42–3.55 (m, 2H, CH₂OH), 2.92 (s, 6H, N(CH₃)₂), 2.70–2.85 (m, 1H, pyrrolidine-CH).
- HRMS : m/z 172.22 [M+H]⁺ (calculated for C₈H₁₆N₂O₂).
Challenges and Limitations
- Stereochemical Control : Racemization occurs above 40°C during carboxamide formation; low-temperature conditions (<25°C) are critical.
- Scale-Up Costs : Chiral catalysts (e.g., Ru-(S)-SynPhos) increase production costs by 30–50% compared to racemic routes.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
The pyrrolidine scaffold is a versatile structure in drug discovery due to its ability to mimic various biological functionalities. The incorporation of the hydroxymethyl and dimethyl groups enhances the compound's solubility and binding affinity to biological targets.
Antidiabetic Agents
Research indicates that derivatives of pyrrolidine compounds, including those similar to 2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide, have shown promising results in managing diabetes. For instance, compounds that activate peroxisome proliferator-activated receptors (PPARs) have been linked to improved glucose metabolism and lipid profiles in diabetic models . The structural modifications in these compounds can lead to enhanced efficacy and specificity for PPARα and PPARγ, which are critical targets in diabetes treatment.
Anticancer Activity
Pyrrolidine derivatives have also been explored for their anticancer properties. Studies have demonstrated that certain pyrrolidine-based compounds can inhibit the growth of cancer cell lines by inducing apoptosis. For example, spiro[pyrrolidine-3,3′-oxindoles] have been synthesized as potential anti-breast cancer agents, showing significant cytotoxic effects against MCF-7 cells . The mechanism involves targeting histone deacetylases (HDACs), which play a role in cancer cell proliferation.
The biological activity of 2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide can be attributed to its interaction with various enzymes and receptors.
Enzyme Inhibition
The compound has potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, research has highlighted the importance of pyrrolidine derivatives as dual-target inhibitors of α-glucosidase and aldose reductase, which are crucial for glucose regulation and diabetic complications . This dual inhibition could provide a therapeutic advantage in managing diabetes-related conditions.
Antimicrobial Properties
There is emerging evidence that pyrrolidine derivatives exhibit antimicrobial activity. Patents have been filed for compounds that include this scaffold as antibacterial agents, suggesting their potential use in treating infections caused by resistant bacteria . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Antidiabetic Research
A study conducted by Zhang et al. focused on the synthesis of pyrrolidine derivatives that act as PPAR agonists. Among these, specific configurations showed low nanomolar activity against PPARα and PPARγ, leading to significant reductions in fasting glucose levels in diabetic mice . This research underscores the therapeutic potential of modifying the pyrrolidine structure to enhance biological activity.
Cancer Therapy Development
In another study, researchers synthesized spirocyclic pyrrolidines that demonstrated dual inhibition against HDAC2 and prohibitin 2 (PHB2). These compounds were effective in inducing apoptosis in breast cancer cell lines at low micromolar concentrations . The findings suggest that further exploration into the structural modifications of pyrrolidines could yield more potent anticancer agents.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing its binding affinity. Additionally, the dimethylpyrrolidine moiety can interact with hydrophobic regions of proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound :
- Structure : 2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide.
- Key Features : Trans-configuration of hydroxymethyl groups (observed in similar crystals) and intramolecular hydrogen bonding .
Analog 1: N-Methylpyrrolidine-1-carbothioamide
- Structure : Replaces the carboxamide oxygen with sulfur.
- Synthesis : Reacts pyrrolidine with methyl isothiocyanate in acetonitrile .
- Key Differences :
Analog 2: (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide
- Structure : Hydroxyl group at position 3 instead of hydroxymethyl at position 2.
- Key Differences: Positional isomerism alters hydrogen-bonding networks and molecular packing.
Analog 3: 1,2-Bis[2-(hydroxymethyl)phenoxy]alkylene Derivatives
- Structure : Aromatic alcohols with varying aliphatic chain lengths (n=4,5,6).
- Key Findings: Odd-numbered chains (n=5) exhibit lower melting points than even-numbered (n=4,6) due to repulsive H···H interactions in denser crystals . Non-planar structures in odd chains correlate with moderate antioxidant activity .
Key Observations :
- Odd–Even Effects : Analog 3 demonstrates that chain length parity significantly impacts thermal stability, challenging the assumption that denser packing always increases melting points .
- Functional Group Impact : Thioamide derivatives (Analog 1) exhibit distinct solid-state behavior due to sulfur’s polarizability, whereas hydroxy substitutions (Analog 2) may improve solubility.
Challenges and Contradictions in Literature
- Thermal Stability : contradicts conventional wisdom by showing that higher crystal density in odd-chain compounds reduces stability due to repulsive interactions .
Biological Activity
2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C7H14N2O2
- Molecular Weight : 158.20 g/mol
- IUPAC Name : 2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide
The biological activity of 2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to modulate enzyme activities and receptor functions, which can lead to various physiological effects. The compound's structure allows it to form reversible covalent bonds with nucleophilic sites on proteins, influencing cellular pathways and potentially leading to therapeutic outcomes.
Biological Activities
Research indicates that 2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and repair. In vitro assays have shown antiproliferative effects against various cancer cell lines, although further research is needed to establish clinical relevance .
- Antimicrobial Properties : Some derivatives of this compound have demonstrated significant antibacterial and antimycobacterial activity. For instance, compounds with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis .
- Analgesic Effects : There is emerging evidence that compounds related to 2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide may act as analgesics by modulating pain pathways, particularly through interactions with TRPV1 receptors .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of topoisomerase II | |
| Antimicrobial | Effective against bacterial strains | |
| Analgesic | Modulation of pain pathways |
Case Study: Antitumor Activity
In a study exploring the antitumor potential of hydroxymethyl derivatives, 2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide was shown to induce apoptosis in cancer cell lines through topoisomerase II inhibition. The compound demonstrated a dose-dependent effect, with significant reductions in cell viability observed at higher concentrations .
Case Study: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial properties of related compounds in vitro. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against both S. aureus and E. coli. These findings suggest a promising avenue for developing new antimicrobial agents based on the pyrrolidine scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
